N,N-Diethyl-N~2~-methylalaninamide

Description

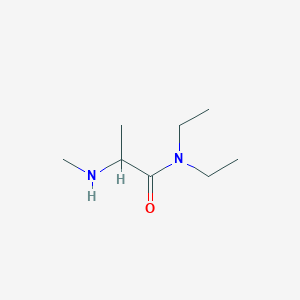

N,N-Diethyl-L-alaninamide (CAS No. 56414-86-9) is an organic compound derived from the amino acid L-alanine. Its molecular formula is C₇H₁₆N₂O, featuring a central alanine backbone with diethyl groups attached to the nitrogen atom of the amide functional group (Figure 1). This structure imparts unique steric and electronic properties, making it valuable in organic synthesis, medicinal chemistry, and biochemical studies .

Synthesis: The compound is synthesized via amidation of L-alanine with diethylamine under activated coupling conditions (e.g., carbodiimides like EDC or HOBt). Key steps include:

- Use of anhydrous solvents (DMF, DCM) under inert atmospheres.

- Optimized stoichiometry to prevent racemization or over-alkylation.

- Purification via column chromatography or recrystallization .

Properties

CAS No. |

53515-82-5 |

|---|---|

Molecular Formula |

C8H18N2O |

Molecular Weight |

158.24 g/mol |

IUPAC Name |

N,N-diethyl-2-(methylamino)propanamide |

InChI |

InChI=1S/C8H18N2O/c1-5-10(6-2)8(11)7(3)9-4/h7,9H,5-6H2,1-4H3 |

InChI Key |

AZQZEHKFPMZXBF-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C(=O)C(C)NC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-Diethyl-N~2~-methylalaninamide can be synthesized through several methods. One common approach involves the reductive amination of the secondary amine N,N-diethylamine with an appropriate aldehyde or ketone. This reaction typically requires a reducing agent such as sodium cyanoborohydride or hydrogen in the presence of a catalyst like palladium on carbon .

Industrial Production Methods

In industrial settings, this compound is often produced using large-scale reductive amination processes. These processes involve the use of continuous flow reactors to ensure efficient mixing and reaction conditions. The use of high-pressure hydrogenation and advanced catalytic systems allows for high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-N~2~-methylalaninamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: It can be reduced to secondary amines using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

Oxidation: N-oxides.

Reduction: Secondary amines.

Substitution: Various substituted amines depending on the nucleophile used.

Scientific Research Applications

N,N-Diethyl-N~2~-methylalaninamide has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of amides and other nitrogen-containing compounds.

Biology: This compound is utilized in the study of enzyme mechanisms and as a substrate in biochemical assays.

Medicine: this compound is investigated for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism by which N,N-Diethyl-N~2~-methylalaninamide exerts its effects involves its interaction with specific molecular targets. As a tertiary amine, it can act as a nucleophile, participating in various chemical reactions. In biological systems, it may interact with enzymes and receptors, influencing their activity and function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Findings:

Steric Effects :

- Diethyl groups in N,N-Diethyl-L-alaninamide introduce greater steric hindrance compared to dimethyl analogs, reducing reactivity in crowded environments but enhancing lipid solubility for biological applications .

- N,N-Dimethyl-L-alaninamide, with smaller methyl groups, is more polar and suited for hydrophilic interactions .

Chirality :

- The L-alanine backbone provides chirality absent in glycine derivatives (e.g., N,N-Diethylglycinamide), critical for synthesizing enantiomerically pure pharmaceuticals .

Solubility :

- Diethyl derivatives exhibit lower water solubility than dimethyl analogs but better compatibility with organic solvents (e.g., chloroform, DCM) .

Biological Activity :

- The amide bond in N,N-Diethyl-L-alaninamide facilitates hydrogen bonding with biological targets, while diethyl groups enhance membrane permeability compared to N,N-Dimethyl-L-alaninamide .

- N,N-Diethyl-L-valinamide’s valine backbone increases lipophilicity, making it preferable for studies on blood-brain barrier penetration .

Table 2: Case Studies and Mechanisms

Mechanistic Insights :

- Diethyl vs. Dimethyl : Ethyl groups increase electron-donating effects, stabilizing transition states in nucleophilic substitutions .

- Chiral Recognition : N,N-Diethyl-L-alaninamide’s chirality enables selective interactions with L-specific enzymes, reducing off-target effects in drug candidates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.